molecular formula C26H25NO4S2 B2475962 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 1357844-31-5

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2475962
CAS No.: 1357844-31-5
M. Wt: 479.61
InChI Key: PSNIJMCUTXHOOX-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, sulfonyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the sulfonyl group results in a sulfide .

Scientific Research Applications

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S2/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNIJMCUTXHOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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